N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide
Overview
Description
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide is a useful research compound. Its molecular formula is C19H22N4O7S2 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.09299140 g/mol and the complexity rating of the compound is 878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Optically Active α-Amino Acid Derivatives :
- Optically active syn-α-amidoalkylphenyl sulfones, similar in structure to the compound , have been synthesized from chiral aldehydes using benzenesulfinic acid in anhydrous conditions. These sulfones react in basic conditions to form N-acylimines, which further react with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity. These derivatives are important building blocks for the preparation of biologically active compounds (Foresti et al., 2003).
Antimicrobial Activity and Structural Characterization :
- Disulfonimide derivatives, closely related to the compound , have been structurally characterized using spectroscopic and quantum chemical methods. The antimicrobial activity of these compounds has been tested against various bacteria and fungus species, showing notable antibacterial and antifungal activities (Eren, Özdemir. Koçak, & Özdemir, 2018).
Computational Study of Sulfonamide Molecules :
- A study involving the synthesis and characterization of a new compound closely related to N
2-(methylsulfonyl)-N2-(3-nitrophenyl)-N1-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide provides insights into the structural and electronic properties of similar compounds. Computational methods are used to analyze spectral data, molecular electrostatic potential, and interaction with proteins (Murthy et al., 2018).
- A study involving the synthesis and characterization of a new compound closely related to N
Chemical Synthesis of Sulfonamide Derivatives :
- Research on the chemical synthesis of sulfonamide derivatives explores the creation of disulfonamide and sulfonamide derivatives using various chemical reactions. These compounds are synthesized for various applications, including their potential use in green chemistry (Khazalpour & Nematollahi, 2015).
Properties
IUPAC Name |
2-(N-methylsulfonyl-3-nitroanilino)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7S2/c1-31(27,28)22(16-5-4-6-17(13-16)23(25)26)14-19(24)20-15-7-9-18(10-8-15)32(29,30)21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZGLKQTMYXKEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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